4,5-Dimethoxy-2-nitrobenzaldehyde oxime

Description

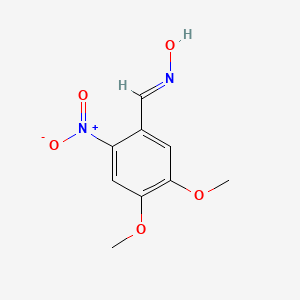

4,5-Dimethoxy-2-nitrobenzaldehyde oxime is a nitroaromatic oxime derivative synthesized from its parent aldehyde, 4,5-dimethoxy-2-nitrobenzaldehyde. The parent aldehyde is a versatile intermediate in organic synthesis, as demonstrated by its use in cyclization reactions , synthesis of trifluoromethyl-substituted alcohols , and preparation of photolabile linkers . The oxime derivative likely retains the reactive nitro and methoxy groups, which confer unique electronic and steric properties. These functional groups may influence its stability, solubility, and reactivity in comparison to other oximes.

Properties

Molecular Formula |

C9H10N2O5 |

|---|---|

Molecular Weight |

226.19 g/mol |

IUPAC Name |

(NE)-N-[(4,5-dimethoxy-2-nitrophenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C9H10N2O5/c1-15-8-3-6(5-10-12)7(11(13)14)4-9(8)16-2/h3-5,12H,1-2H3/b10-5+ |

InChI Key |

CRQFTYUZLLSSDF-BJMVGYQFSA-N |

Isomeric SMILES |

COC1=C(C=C(C(=C1)/C=N/O)[N+](=O)[O-])OC |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=NO)[N+](=O)[O-])OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethoxy-2-nitrobenzaldehyde oxime typically involves the nitration of 4,5-dimethoxybenzaldehyde followed by the formation of the oxime. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 4,5-dimethoxy-2-nitrobenzaldehyde is then treated with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the oxime .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethoxy-2-nitrobenzaldehyde oxime undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation: The oxime group can be oxidized to a nitroso group using oxidizing agents like hydrogen peroxide.

Substitution: The methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium catalyst.

Oxidation: Hydrogen peroxide, acetic acid.

Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products:

Reduction: 4,5-Dimethoxy-2-aminobenzaldehyde.

Oxidation: 4,5-Dimethoxy-2-nitrosobenzaldehyde.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Information

- Molecular Formula : C9H10N2O5

- Molecular Weight : 226.19 g/mol

- CAS Registry Number : 29577-51-3

Spectral Data

The spectral characteristics of 4,5-dimethoxy-2-nitrobenzaldehyde oxime can be analyzed using various techniques such as UV-Vis spectroscopy and NMR spectroscopy. The absorption spectra typically show distinct peaks that correlate with the electronic transitions within the compound.

| Property | Value |

|---|---|

| InChI | InChI=1S/C9H10N2O5/c1-15-8-3-6(5-10-12)7(11(13)14)4-9(8)16-2/h3-5,12H,1-2H3/b10-5+ |

| InChIKey | CRQFTYUZLLSSDF-BJMVGYQFSA-N |

Photochemistry

This compound has been extensively studied for its photochemical properties. Research indicates that it can undergo photoinduced transformations that are useful for synthesizing complex organic molecules. For instance, studies have demonstrated its ability to convert into nitroso derivatives upon UV irradiation, which can facilitate further reactions leading to valuable products like phenanthridines under aqueous conditions .

Case Study: Photo-Induced Cyclization

A study explored the use of this compound in a photo-induced cyclization reaction. The results showed that upon irradiation with LED light at 405 nm, various derivatives were obtained with yields up to 96%, demonstrating the compound's utility in synthetic organic chemistry .

Synthesis of Bioactive Compounds

The compound serves as an important intermediate in the synthesis of bioactive molecules. Its oxime functional group allows for further reactions such as reductive amination, which can lead to the formation of amino derivatives that possess biological activity.

Example: Reductive Amination

The application of sodium triacetoxyborohydride in reductive amination involving this compound has yielded high-efficiency results in synthesizing amine derivatives that have potential therapeutic applications .

Material Science

In material science, this compound is being investigated for its role in developing functional materials that respond to light. The ability to control chemical reactivity through photochemical means opens avenues for creating smart materials with applications in sensors and drug delivery systems.

Organic Synthesis

The versatility of this compound extends to various organic synthesis pathways. It can participate in reactions such as nucleophilic substitutions and cycloadditions due to its electrophilic nature.

Table: Summary of Reactions Involving this compound

| Reaction Type | Conditions | Products | Yield (%) |

|---|---|---|---|

| Photo-Induced Cyclization | LED light (405 nm), aqueous medium | Phenanthridine derivatives | Up to 96% |

| Reductive Amination | Sodium triacetoxyborohydride | Amino derivatives | High |

| Nucleophilic Substitution | Base-catalyzed | Various substituted products | Variable |

Mechanism of Action

The mechanism of action of 4,5-Dimethoxy-2-nitrobenzaldehyde oxime involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The oxime group can also participate in hydrogen bonding and other interactions with biomolecules, influencing their activity and function.

Comparison with Similar Compounds

Olesoxime (Cholest-4-en-3-one Oxime)

- Structure : Steroidal oxime with a cholesterol backbone .

- Properties: Molecular weight: 399.65 Da (C${27}$H${45}$NO). Exists as a stable syn/anti-isomer mixture. Lipophilic, enabling formulation in oily excipients.

- Applications : Neuroprotective agent in clinical trials for neurodegenerative diseases.

- Key Difference : Unlike this compound, Olesoxime’s steroidal structure confers membrane-targeting activity, while the nitroaromatic moiety of the latter may favor electrophilic reactivity.

4-Methylpentan-2-one Oxime

- Structure : Aliphatic oxime with a branched ketone backbone .

- Properties :

- Classified as harmful if swallowed (Acute Tox. 4), skin irritant (Skin Irrit. 2), and eye irritant (Eye Irrit. 2).

- Lower molecular complexity compared to nitroaromatic oximes.

- Applications : Industrial use (e.g., antifouling paints).

- Key Difference : The aromatic nitro group in this compound likely increases toxicity and reactivity relative to this aliphatic analogue.

Phosgene Oxime (CX)

- Structure : Dichloro-oxime with a highly electrophilic carbon center .

- Properties :

- Rapid-acting urticant causing severe tissue damage.

- Penetrates clothing and medical gear.

- Applications : Chemical warfare agent.

Comparative Physicochemical Properties

Stability and Hazard Considerations

- 4-Methylpentan-2-one oxime and phosgene oxime highlight the diversity in oxime toxicity. The former requires hazard labeling for ingestion and irritation , while the latter is a banned warfare agent .

Biological Activity

4,5-Dimethoxy-2-nitrobenzaldehyde oxime (CAS Number: 29577-51-3) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a nitro group at the 2-position and methoxy groups at the 4 and 5 positions of the benzaldehyde ring. Its molecular formula is with a molar mass of 226.19 g/mol. The presence of both nitro and oxime functional groups contributes to its reactivity and potential biological effects .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The nitro group can undergo bioreduction to generate reactive intermediates that may interact with cellular components such as proteins and nucleic acids. Additionally, the oxime group can participate in hydrogen bonding, influencing the activity of biomolecules .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For instance:

- Study Findings : A study evaluated the compound against Gram-positive and Gram-negative bacteria, revealing a minimum inhibitory concentration (MIC) that suggests strong antibacterial activity .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 100 |

Anticancer Activity

The anticancer potential of this compound has also been explored. In cell line studies, it was found to induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.

- Case Study : In a study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of this compound resulted in decreased cell viability and increased markers for apoptosis .

| Concentration (μM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 10 | 80 | 15 |

| 25 | 55 | 35 |

| 50 | 30 | 70 |

Synthesis and Derivatives

The synthesis of this compound has been documented in various studies. It is often synthesized via the reaction of hydroxylamine with its corresponding aldehyde precursor. The resulting oxime can undergo further transformations to yield derivatives with enhanced biological properties .

Comparative Studies

Comparative analyses with similar compounds have highlighted the unique biological profile of this compound. For example, while compounds like 4,5-Dimethoxy-2-nitrobenzaldehyde lack the oxime functionality and exhibit lower reactivity towards biological targets, the presence of both nitro and oxime groups in this compound enhances its potential as a pharmacophore .

Q & A

Q. What are the common synthetic routes for preparing 4,5-Dimethoxy-2-nitrobenzaldehyde oxime, and how can purity be optimized?

Answer: this compound is typically synthesized via condensation of 4,5-dimethoxy-2-nitrobenzaldehyde with hydroxylamine under controlled pH and temperature. Key steps include:

- Reagent Preparation : Use hydroxylamine hydrochloride in aqueous or alcoholic media, adjusting pH to 8–9 with sodium acetate or sodium hydroxide to favor oxime formation .

- Purification : Recrystallization from ethanol or methanol is recommended to remove unreacted aldehyde or hydroxylamine. Analytical techniques such as GC (97.7% purity reported) and melting point determination (133–134°C) are critical for quality control .

- Optimization : Monitor reaction progress via TLC or NMR to minimize side products like nitrile derivatives, which may form under acidic conditions .

Q. How can researchers characterize the structural and electronic properties of this compound?

Answer: Characterization involves a combination of spectroscopic and crystallographic methods:

- NMR Analysis : H and C NMR identify oxime proton (-NOH) signals (δ ~10–11 ppm) and confirm regioselectivity. Substituent effects from methoxy and nitro groups influence chemical shifts .

- X-ray Crystallography : Resolves stereochemistry (E/Z configuration) and hydrogen-bonding networks, as demonstrated in analogous oxime derivatives .

- UV-Vis Spectroscopy : Useful for studying photochemical behavior, particularly in applications involving photolabile protecting groups (e.g., uncaging studies at λ = 365 nm) .

Q. What are the primary research applications of this compound in organic synthesis?

Answer: This compound serves as a precursor in heterocyclic synthesis and photodynamic studies:

- Heterocycle Formation : Reductive cyclization with triethyl phosphite generates pyrazoloquinolines, though competing pathways may require optimization to avoid byproducts .

- Photolabile Protecting Groups : The nitro group enables light-triggered release of bioactive molecules (e.g., neomycin B), with uncaging efficiency validated via UV-Vis kinetics .

- Radical Reactions : Participation in photoinduced electron transfer (PET) mechanisms for oxidative cyclization, where solvent polarity and sensitizers (e.g., 9,10-dicyanoanthracene) influence reaction pathways .

Advanced Research Questions

Q. How do solvent and electronic effects influence the reactivity of this compound in PET-mediated cyclization?

Answer: The oxime’s reactivity in PET-driven cyclization is solvent- and substituent-dependent:

- Non-Nucleophilic Solvents (e.g., MeCN) : Promote α-deprotonation of oxime radical cations, leading to β-scission and aldehyde/nitrile formation. Electron-withdrawing groups (e.g., -NO) stabilize radical intermediates, altering regioselectivity .

- Nucleophilic Solvents (e.g., MeOH) : Enable nucleophilic attack on the oxime nitrogen, facilitating [1,3]-proton transfer and cyclization. Methoxy groups enhance solubility but may sterically hinder aryl ring attack .

- Sensitizer Selection : 9,10-Dicyanoanthracene (DCA) improves electron transfer efficiency compared to chloranil (CA), as shown in analogous benzaldehyde oxime ether studies .

Q. What analytical strategies resolve contradictions in reaction outcomes for oxime derivatives?

Answer: Discrepancies in product distribution (e.g., cyclization vs. β-scission) can be addressed via:

- Mechanistic Probes : Isotopic labeling (e.g., H at α-positions) tracks proton transfer steps. For example, deuterated solvents suppress H-exchange, clarifying solvent-assisted pathways .

- Time-Resolved Spectroscopy : Captures transient intermediates (e.g., iminoxyl radicals) to distinguish competing mechanisms .

- Computational Modeling : DFT calculations predict substituent effects on transition states, as applied to analogous acetophenone oxime systems .

Q. How does the nitro group in this compound impact its bioactivity and stability in pharmacological studies?

Answer: The nitro group confers both stability and bioactivity but poses challenges:

- Stability : Nitro-reduction in vivo may generate reactive metabolites. Stability assays (e.g., LC-MS in simulated physiological conditions) are essential for pharmacokinetic profiling .

- Bioactivity : In photodynamic therapy, the nitro group enhances light absorption at therapeutic wavelengths (365 nm), enabling spatiotemporal control of drug release .

- Toxicity Screening : Evaluate nitroso intermediates using hepatocyte transplantation models (e.g., intrasplenic injection in mice) to assess hepatic metabolism .

Q. What are the challenges in scaling up oxime-based reactions, and how can they be mitigated?

Answer: Scale-up issues include exothermicity and purification bottlenecks:

- Temperature Control : Use flow reactors to manage heat generation during hydroxylamine condensation .

- Byproduct Management : Optimize stoichiometry (e.g., 1.05 equiv. hydroxylamine) to minimize residual aldehyde, detected via GC-MS .

- Green Chemistry : Replace DMSO with biodegradable solvents (e.g., cyclopentyl methyl ether) in formulations for in vivo administration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.